3,3-Diphenylpropyl isocyanate
Overview
Description
Synthesis Analysis
The most common method of synthesizing 3,3-Diphenylpropyl isocyanate involves the reaction of 3,3-diphenylpropylamine with phosgene. The product is then treated with hydrochloric acid to obtain the final product DPPI.
Molecular Structure Analysis
The molecular formula of 3,3-Diphenylpropyl isocyanate is C16H15NO . It has a molecular weight of 237.30 g/mol .
Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate is an isocyanate and is used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.
Physical And Chemical Properties Analysis
3,3-Diphenylpropyl isocyanate has a molecular weight of 237.30 grams per mole . It has a boiling point of 306°C. The melting point of DPPI ranges from -28.4°C to -28°C. DPPI is soluble in most organic solvents, but it is insoluble in water.
Scientific Research Applications
Polyurethane Foam Synthesis
DPPI is extensively used in the synthesis of polyurethane foams . These foams are integral to numerous industries, including automotive, construction, and bedding. The reactivity of DPPI with polyols forms the urethane linkages that characterize these versatile materials. Research is ongoing to enhance foam properties such as density, resilience, and thermal stability.
Adhesive Production
In the realm of adhesive technologies, DPPI serves as a crucial component in formulating polyurethane adhesives . These adhesives are prized for their strong bonding capabilities and are employed in woodworking, footwear, and electronics. Scientists are investigating ways to improve the adhesive’s performance under extreme conditions.
Coating Applications
DPPI is instrumental in developing high-performance coatings . These coatings are applied to protect surfaces from corrosion, wear, and environmental damage. Current research is directed towards creating coatings with enhanced durability and resistance to chemicals.
Molecularly Imprinted Polymers (MIPs)
The field of molecular imprinting utilizes DPPI as a cross-linking agent to create MIPs. These polymers have cavities that are tailor-made to capture specific molecules, making them useful in sensing, separation, and catalysis applications. Researchers are exploring the use of MIPs in environmental monitoring and pharmaceutical development.
Chiral Auxiliary Preparation
DPPI plays a significant role in synthesizing chiral auxiliaries , which are essential for producing enantiomerically pure compounds in pharmaceuticals. The focus of current studies is to develop more efficient and selective auxiliaries to enhance drug synthesis methodologies.
High-Performance Polymer Production
The production of high-performance polymers often involves DPPI due to its ability to impart desirable mechanical properties. These polymers find applications in aerospace, defense, and electronics. Ongoing research aims to push the boundaries of polymer capabilities, such as thermal resistance and mechanical strength.
Biomedical Applications
In the biomedical field, DPPI’s potential is being explored for creating biocompatible materials . These materials could be used in medical devices or as scaffolds in tissue engineering. The challenge lies in ensuring that the materials meet stringent biocompatibility and performance standards.
Nanotechnology
DPPI is being studied for its application in nanotechnology , particularly in the fabrication of nanocomposites and nanostructured surfaces. These advancements could lead to breakthroughs in electronics, energy storage, and drug delivery systems.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropyl isocyanate in the synthesis of various organic compounds is believed to be its reaction with alcohols, amines, and carboxylic acids to form isocyanates. Isocyanates are highly reactive and can form strong covalent bonds with other molecules.
properties
IUPAC Name |
(3-isocyanato-1-phenylpropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-13-17-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUPWXAZYPWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN=C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611289 | |
Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylpropyl isocyanate | |
CAS RN |
41347-11-9 | |
Record name | 1,1'-(3-Isocyanatopropane-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,-Diphenylpropyl isoyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.